![molecular formula C12H20Cl2N2O B1433203 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride CAS No. 1414958-29-4](/img/structure/B1433203.png)
4-Morpholin-4-ylmethyl-benzylamine dihydrochloride
Overview
Description
“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a chemical compound with the CAS Number: 1414958-29-4 . It has a molecular weight of 279.21 and its IUPAC name is (4-(morpholinomethyl)phenyl)methanamine dihydrochloride . The compound is a white solid .
Molecular Structure Analysis
The linear formula of “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is C12H20Cl2N2O . The Inchi Code is 1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H .Physical And Chemical Properties Analysis
“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a white solid . It has a molecular weight of 279.21 and its linear formula is C12H20Cl2N2O .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Panneerselvam, Priya, Kumar, & Saravanan (2009) discusses the synthesis of a series of 4-(2-aminophenyl)morpholines, including compounds related to 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride. These compounds were characterized using IR, 1H-NMR, 13C NMR, and mass spectral analysis.
- In another research, Nematollahi & Esmaili (2010) explored the electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, demonstrating a green, one-pot procedure for synthesizing compounds with potential biological significance.
Biological Activity and Applications
- The antinociceptive effect of derivatives of 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride was studied by Listos Joanna et al. (2013). They demonstrated that these compounds produce antinociceptive effects in mice without impacting motor coordination.
- Dvorak et al. (2005) reported the preparation of compounds including 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, showing potent H(3) receptor antagonist activity, potentially useful in treating sleep disorders.
Pharmacological Evaluation
- A pharmacological evaluation of similar morpholine derivatives was conducted by Panneerselvam et al. (2009), where they screened for analgesic, anti-inflammatory, antibacterial, and antifungal activities.
Other Chemical Applications
- The study by Sosnovskikh & Usachev (2001) described the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing a chemical application of morpholine derivatives.
- Seghier & Belbachir (2016) discussed the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, a process relevant to the field of polymer chemistry.
Safety and Hazards
properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRTVNLGJAEORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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